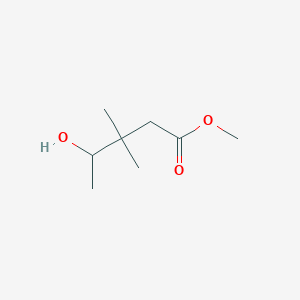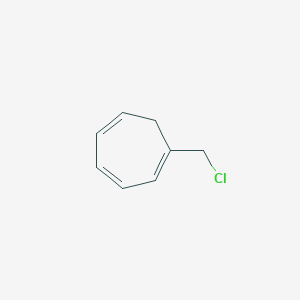
1-(Chloromethyl)cyclohepta-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)cyclohepta-1,3,5-triene is an organic compound characterized by a seven-membered ring with three conjugated double bonds and a chloromethyl group attached to one of the carbon atoms
Métodos De Preparación
The synthesis of 1-(Chloromethyl)cyclohepta-1,3,5-triene typically involves the chloromethylation of cyclohepta-1,3,5-triene. Cyclohepta-1,3,5-triene itself can be synthesized through several methods, including:
Photochemical Reaction: Benzene reacts with diazomethane under photochemical conditions to form cyclohepta-1,3,5-triene.
For the chloromethylation step, cyclohepta-1,3,5-triene is treated with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group.
Análisis De Reacciones Químicas
1-(Chloromethyl)cyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation: The compound can be oxidized to form cyclohepta-1,3,5-triene carboxylic acid derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, yielding cyclohepta-1,3,5-triene.
Common reagents used in these reactions include nucleophiles like sodium methoxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)cyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and ligands in organometallic chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)cyclohepta-1,3,5-triene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules or catalysts. The conjugated double bonds in the cycloheptatriene ring can participate in electron transfer processes, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
1-(Chloromethyl)cyclohepta-1,3,5-triene can be compared with other similar compounds such as:
Cyclohepta-1,3,5-triene: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Cycloheptatriene derivatives: Compounds like heptalene and azulene, which have fused ring structures, exhibit different chemical properties and reactivities.
Propiedades
Número CAS |
65810-26-6 |
|---|---|
Fórmula molecular |
C8H9Cl |
Peso molecular |
140.61 g/mol |
Nombre IUPAC |
1-(chloromethyl)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C8H9Cl/c9-7-8-5-3-1-2-4-6-8/h1-5H,6-7H2 |
Clave InChI |
VMSWDFOJGMBPPA-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=CC=C1CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


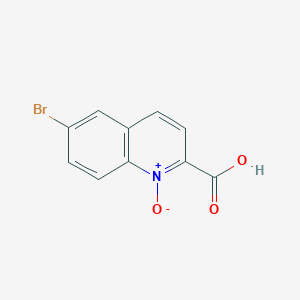
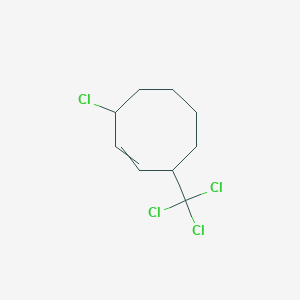
![2-Methyl-2-azabicyclo[3.3.1]non-7-ene](/img/structure/B14488490.png)

![3-{[3-(Triethylsilyl)propyl]amino}propanenitrile](/img/structure/B14488507.png)
![2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone](/img/structure/B14488518.png)
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol](/img/structure/B14488522.png)

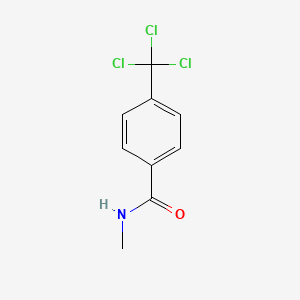
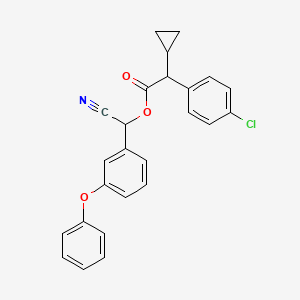
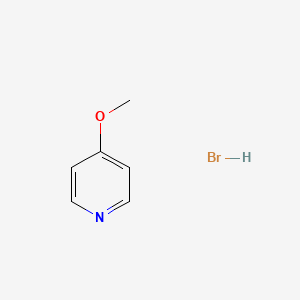
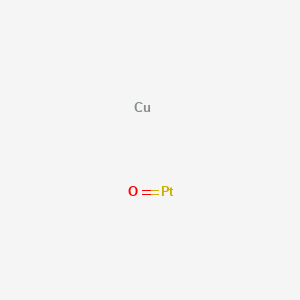
![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid](/img/structure/B14488552.png)
